1,1,5,5-Tetraethoxypentane
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Overview
Description
1,1,5,5-Tetraethoxypentane is an organic compound with the molecular formula C13H26O5 It is a derivative of pentane, where four ethoxy groups are attached to the first and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetraethoxypentane can be synthesized through the reaction of pentane with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ethoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,1,5,5-Tetraethoxypentane can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxy groups into hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
1,1,5,5-Tetraethoxypentane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce ethoxy groups into molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1,5,5-tetraethoxypentane involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to modify the chemical environment and alter the behavior of target molecules.
Comparison with Similar Compounds
1,1,5,5-Tetramethoxypentane: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,5,5-Tetraethoxypentan-3-one: Contains a ketone group in addition to the ethoxy groups.
Uniqueness: 1,1,5,5-Tetraethoxypentane is unique due to the presence of four ethoxy groups, which impart distinct chemical properties and reactivity compared to similar compounds. Its specific structure allows for unique interactions and applications in various fields.
Properties
CAS No. |
4454-01-7 |
---|---|
Molecular Formula |
C13H28O4 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1,1,5,5-tetraethoxypentane |
InChI |
InChI=1S/C13H28O4/c1-5-14-12(15-6-2)10-9-11-13(16-7-3)17-8-4/h12-13H,5-11H2,1-4H3 |
InChI Key |
JIQDXKKXHABQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCC(OCC)OCC)OCC |
Origin of Product |
United States |
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